molecular formula C12H13ClFNO3 B2666327 (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone CAS No. 1421471-81-9

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone

Cat. No.: B2666327
CAS No.: 1421471-81-9
M. Wt: 273.69
InChI Key: ODSZKXRDNOXTCQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone ( 1421471-81-9) is a chemical compound with the molecular formula C12H13ClFNO3 and a molecular weight of 273.69 g/mol . This methanone derivative features a morpholino ring system, a common pharmacophore in medicinal chemistry, which is often utilized in the design of bioactive molecules and pharmaceutical intermediates . The presence of both the 2-chloro-4-fluorophenyl group and the hydroxymethyl moiety on the morpholine ring makes this compound a valuable scaffold for chemical synthesis and drug discovery efforts. Compounds containing similar morpholino and fluorophenyl substructures are frequently investigated as potential inhibitors for various therapeutic targets . For instance, research on related molecules has explored their activity as entry inhibitors targeting viral envelope proteins , while other studies investigate heterocyclic compounds for targeting enzymes like monoacylglycerol lipase (MAGL) in neuroinflammation and cancer research . The structural features of this compound suggest its primary value is as a versatile building block for medicinal chemistry optimization and as a key intermediate in the synthesis of more complex molecules for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c13-11-5-8(14)1-2-10(11)12(17)15-3-4-18-7-9(15)6-16/h1-2,5,9,16H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSZKXRDNOXTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C(C=C(C=C2)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone typically involves multiple steps, starting with the preparation of the 2-chloro-4-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where a phenol derivative undergoes chlorination and fluorination under controlled conditions .

The next step involves the formation of the morpholine ring, which can be achieved through cyclization reactions involving appropriate amine and diol precursors. The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

Finally, the methanone group is attached through acylation reactions, where the morpholine derivative is reacted with an acyl chloride or anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (2-Chloro-4-fluorophenyl)(3-(carboxymethyl)morpholino)methanone.

    Reduction: Formation of (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Design and Development

The incorporation of fluorine in drug molecules is known to enhance metabolic stability and bioavailability. The presence of the morpholino group in this compound provides additional pharmacological benefits, making it a candidate for further exploration in medicinal chemistry.

Case Study: Fluorinated Compounds in Drug Discovery

Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, studies have shown that compounds with fluorine substitutions can enhance lipophilicity and alter the binding affinity to target proteins, which is crucial for drug efficacy . The structural modifications introduced by (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone may lead to promising results in preclinical trials.

Anticancer Activity

Preliminary studies have suggested that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth.

Case Study: Targeting Cancer Pathways

In clinical settings, compounds that inhibit pathways such as the MAPK/ERK pathway have shown promise in treating various cancers. For example, the compound brivanib has demonstrated antitumor activity in hepatocellular carcinoma patients . Similarly, this compound could potentially disrupt cancer cell proliferation through analogous mechanisms.

Neuropharmacological Applications

The morpholino structure may confer neuroprotective properties, making this compound a candidate for treating neurological disorders. Morpholines are known for their ability to cross the blood-brain barrier, which is essential for central nervous system-targeted therapies.

Case Study: Morpholines in Neurology

Research has highlighted the role of morpholine derivatives in modulating neurotransmitter systems and exhibiting neuroprotective effects against neurodegenerative diseases . This suggests that this compound could be explored for its potential benefits in treating conditions like Alzheimer's or Parkinson's disease.

Synthesis and Formulation

The synthesis of this compound involves several steps that typically include halogenation and amination reactions. Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use.

Table: Synthesis Pathway Overview

StepReaction TypeKey Reagents
1HalogenationChlorine gas, Fluorine source
2AminationMorpholine derivative
3Carbonyl IntroductionAcetic anhydride or similar agents

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone with structurally related morpholino methanone derivatives, focusing on substituents, molecular properties, and inferred biological relevance:

Compound Name Substituents on Phenyl Ring Morpholino Modification Molecular Formula Molecular Weight Key Features/Inferred Activity Reference
This compound (Target) 2-Cl, 4-F 3-(hydroxymethyl) C₁₂H₁₂ClFNO₃ 283.68 g/mol Enhanced hydrophilicity due to -CH₂OH; potential for hydrogen bonding. Inferred
(2-Fluoro-3-nitrophenyl)(morpholino)methanone (Compound 3, ) 2-F, 3-NO₂ None C₁₁H₁₁FN₂O₄ 266.22 g/mol Electron-withdrawing nitro group may enhance reactivity in substitution reactions.
(3-Methoxy-4-nitrophenyl)(morpholino)methanone () 3-OCH₃, 4-NO₂ None C₁₂H₁₄N₂O₅ 266.25 g/mol Methoxy group increases lipophilicity; nitro group may limit metabolic stability.
3-(Imidazo[1,2-a]pyridinyl)phenylmethanone (Compound 85, ) Imidazopyridine substituent None C₂₃H₂₂N₃O₂ 379.44 g/mol Bulky aromatic extension; potential kinase inhibition or anticancer activity.
(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone () 3-Cl, 4-F, 2-OH N/A (ethanone core) C₈H₆ClFO₂ 188.59 g/mol Smaller scaffold; phenolic -OH may confer antioxidant properties.

Key Observations:

The hydroxymethyl group on the morpholine ring distinguishes it from simpler derivatives, likely improving solubility and enabling covalent interactions (e.g., with enzymes via -OH or oxidized intermediates) .

Biological Relevance :

  • Compounds with nitro groups () are often prodrug candidates, as nitroreductases in vivo can reduce them to active amines . The absence of a nitro group in the target compound may circumvent such metabolic activation pathways.
  • Imidazopyridine-containing derivatives () demonstrate the role of extended aromatic systems in targeting nucleic acids or protein interfaces, suggesting that the target compound’s simpler structure may prioritize selectivity over broad-spectrum activity .

This may involve protecting-group strategies or selective oxidation/reduction steps .

Biological Activity

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone, with the CAS number 1421471-81-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, and other relevant biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClFNO, with a molecular weight of 273.69 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, along with a morpholino group that may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives with halogen substitutions on the phenyl ring have shown enhanced inhibitory effects against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for related compounds:

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli2.33
Compound CBacillus subtilis4.69
Compound DPseudomonas aeruginosa13.40

These findings suggest that the presence of halogen groups can enhance the antibacterial efficacy of phenyl derivatives .

Antifungal Activity

Similar to its antibacterial properties, this compound may exhibit antifungal activity. Compounds with morpholino structures have been noted for their effectiveness against fungal strains such as Candida albicans. The following table presents MIC values for antifungal activity:

CompoundFungal StrainMIC (µM)
Compound ECandida albicans16.69
Compound FFusarium oxysporum56.74

This data indicates promising antifungal potential for compounds containing similar moieties .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the morpholino group likely facilitates penetration into bacterial and fungal cells, while the halogenated phenyl ring enhances binding affinity due to increased lipophilicity and electronic effects .

Case Studies

A study focusing on the synthesis and evaluation of various derivatives containing the 3-hydroxymethylmorpholino moiety revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, modifications to the phenyl ring significantly influenced the overall potency of these compounds.

In another investigation, docking studies suggested that compounds featuring a similar structural framework could effectively inhibit tyrosinase activity in Agaricus bisporus, indicating potential applications in controlling enzymatic processes in fungi .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone?

  • Methodological Answer : A typical approach involves coupling a fluorinated aryl precursor (e.g., 2-chloro-4-fluorophenylboronic acid) with a functionalized morpholine derivative. For example, the morpholino moiety can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. A key step is the hydroxymethylation of the morpholine ring, achieved through reductive amination or hydroxyl group protection/deprotection strategies . Purification often involves recrystallization or column chromatography to isolate the methanone product.

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) or thermogravimetric analysis (TGA) can evaluate thermal stability .

Q. What stability considerations are relevant for storage and handling?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., N₂) at 0–6°C to prevent hydrolysis of the hydroxymethyl group or oxidation. Light-sensitive degradation is minimized by using amber glassware. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic mechanisms during synthesis?

  • Methodological Answer : Conflicting catalytic pathways (e.g., Zn vs. Cu-mediated reactions) require comparative kinetic studies and mechanistic probes. For example, isotopic labeling (e.g., deuterated solvents) or in situ infrared (IR) spectroscopy can track intermediate formation. Computational studies (DFT) may clarify transition states, while X-ray crystallography of metal-ligand complexes identifies coordination modes .

Q. What strategies enable functionalization of the hydroxymethyl group in the morpholino ring?

  • Methodological Answer : The hydroxymethyl group can be oxidized to an aldehyde (e.g., using Dess-Martin periodinane) for further derivatization, such as reductive amination or nucleophilic addition. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups, while click chemistry (e.g., azide-alkyne cycloaddition) adds bioorthogonal handles. Steric effects must be mitigated by optimizing reaction temperature and ligand choice .

Q. How to design experiments probing biological interactions of this compound?

  • Methodological Answer : Begin with molecular docking to predict binding affinity to target enzymes (e.g., kinases, cytochrome P450). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants. In vitro assays (e.g., fluorogenic substrate cleavage) assess inhibitory activity. Metabolite profiling (LC-MS) identifies metabolic stability in hepatocyte models .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for morpholino-functionalization reactions?

  • Methodological Answer : Cross-validate reaction conditions (e.g., solvent polarity, catalyst loading) using standardized protocols. Compare turnover frequencies (TOF) under identical conditions. Synchrotron-based X-ray absorption spectroscopy (XAS) can reveal catalyst oxidation states, while electron paramagnetic resonance (EPR) detects radical intermediates. Reproducibility is enhanced by pre-activating catalysts (e.g., reducing agents for Pd⁰) .

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